Benzyl (piperidin-4-ylmethyl)carbamate
Overview
Description
Benzyl (piperidin-4-ylmethyl)carbamate is a chemical compound with the linear formula C14H20N2O2 . It is a solid substance .
Synthesis Analysis
An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis
The molecular structure of Benzyl (piperidin-4-ylmethyl)carbamate is represented by the InChI code: 1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) .Chemical Reactions Analysis
The synthesis of Benzyl (piperidin-4-ylmethyl)carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Physical And Chemical Properties Analysis
Benzyl (piperidin-4-ylmethyl)carbamate has a molecular weight of 248.32 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis
Specific Scientific Field
Organic Chemistry
Comprehensive and Detailed Summary of the Application
The compound “(Cbz-4-Aminomethyl)piperidine” is used in the field of organic chemistry, particularly in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .
Detailed Description of the Methods of Application or Experimental Procedures
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Thorough Summary of the Results or Outcomes Obtained
This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation . The reactions resulted in high yields of the corresponding amides .
Synthesis of Various Piperidine Derivatives
Comprehensive and Detailed Summary of the Application
The compound “(Cbz-4-Aminomethyl)piperidine” can be used in the synthesis of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of these derivatives involves intra- and intermolecular reactions. The specific methods and procedures can vary depending on the desired derivative .
Thorough Summary of the Results or Outcomes Obtained
The synthesis of these derivatives can lead to a variety of compounds with potential applications in pharmaceuticals and other fields .
Advanced Battery Science
Specific Scientific Field
Material Science
Comprehensive and Detailed Summary of the Application
Although the details are not specified, the compound “(Cbz-4-Aminomethyl)piperidine” may have potential applications in advanced battery science .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods and procedures for this application are not specified .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of this application are not specified .
Synthesis of Cdk5/p25 Kinase Inhibitors
Specific Scientific Field
Medicinal Chemistry
Comprehensive and Detailed Summary of the Application
The compound “(Cbz-4-Aminomethyl)piperidine” can be used in the synthesis of Cdk5/p25 kinase inhibitors . These inhibitors have potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s .
Thorough Summary of the Results or Outcomes Obtained
Synthesis of Antimalarials
Comprehensive and Detailed Summary of the Application
The compound “(Cbz-4-Aminomethyl)piperidine” can be used in the synthesis of antimalarial drugs . These drugs are used to prevent and treat malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Safety And Hazards
The safety information for Benzyl (piperidin-4-ylmethyl)carbamate includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Piperidines, which include Benzyl (piperidin-4-ylmethyl)carbamate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
benzyl N-(piperidin-4-ylmethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHPVEHRXAKHMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564267 | |
Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (piperidin-4-ylmethyl)carbamate | |
CAS RN |
132431-09-5 | |
Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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